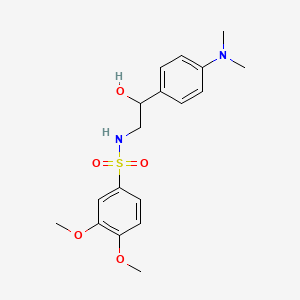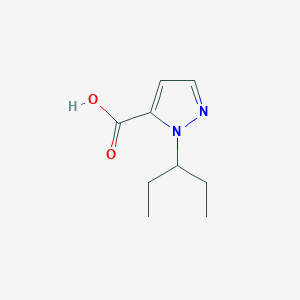![molecular formula C17H19FN6O2S B2617411 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1173257-64-1](/img/structure/B2617411.png)
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is an intricate chemical compound characterized by a distinctive structure featuring a fluorinated aromatic ring, pyrazolopyrimidine moiety, and a pyrrolidinyl group. It has garnered interest in various scientific fields due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step synthetic route:
Formation of the Pyrazolopyrimidine Core: This step generally starts with the cyclization of appropriate precursors under reflux conditions with solvents like ethanol or dimethylformamide (DMF). Catalysts such as triethylamine may be used to facilitate the cyclization.
Introduction of the Pyrrolidinyl Group: This group is usually introduced through nucleophilic substitution reactions, where the pyrazolopyrimidine intermediate reacts with pyrrolidine in a polar solvent like DMF.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation reaction where the intermediate is treated with a sulfonyl chloride derivative under basic conditions (using bases like pyridine or triethylamine) to yield the final product.
Industrial Production Methods: Scaling up the production requires optimization of each synthetic step to ensure high yield and purity. Methods such as continuous flow chemistry might be employed to maintain consistent reaction conditions. Industrial setups also need to consider the recycling of solvents and safe handling of reagents.
化学反応の分析
Types of Reactions: 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: The aromatic nitro groups, if present, can be reduced using agents like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the fluorinated benzene ring, where the fluorine can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Reagents such as sodium hydride (NaH) for deprotonation and organolithium reagents for nucleophilic attacks are commonly employed. Reactions are typically conducted under inert atmospheres (nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions often include derivatives with altered functional groups, which could enhance or modify the pharmacological properties of the original compound.
科学的研究の応用
In Chemistry: In the realm of synthetic organic chemistry, 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure offers opportunities to explore new chemical reactivity patterns and synthetic methodologies.
In Biology and Medicine: In biological research, this compound has been studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. Due to its ability to modulate biochemical pathways, it's also being explored for therapeutic uses in treating inflammatory diseases and neurological disorders.
In Industry: In industrial settings, derivatives of this compound are investigated for their utility in developing new materials, including polymers and coatings that require specific chemical resistance properties.
作用機序
The exact mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways, ultimately affecting cell growth and survival.
類似化合物との比較
When compared to other pyrazolopyrimidine derivatives, this compound's fluorinated benzene ring and pyrrolidinyl group offer unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine analogs: These share a common core structure but differ in their substituents, leading to varying biological activities.
Sulfonamide derivatives: Known for their antimicrobial properties, these compounds differ mainly in the nature of their aromatic substitutions.
Each of these compounds has unique attributes that influence their suitability for different scientific and industrial applications.
Whew, that's quite the chemical journey! Hope you found this as fascinating as a new synthetic pathway. Anything else you'd like to dive into?
特性
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c18-13-3-5-14(6-4-13)27(25,26)22-7-10-24-17-15(11-21-24)16(19-12-20-17)23-8-1-2-9-23/h3-6,11-12,22H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYFMPTFSKZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2617328.png)



![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)

![3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2617336.png)
![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)




![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)

